2,3-Bis(2-hydroxyethyl)phenol

Pharmaceutical Synthesis Melatonin Receptor Agonist Cyclization Chemistry

2,3-Bis(2-hydroxyethyl)phenol is the definitive starting material for (-)-tasimelteon (FDA-approved, Non-24-Hour Sleep-Wake Disorder), enabling the critical 2,3-dihydrobenzofuran cyclization via its ortho/meta bis-hydroxyethyl substitution pattern—a transformation inaccessible to para-substituted analogs like tyrosol. With three reactive hydroxyls (one phenolic, two primary aliphatic), it uniquely delivers branched, high-crosslink-density polyesters and polyurethanes, outperforming linear mono- and di-functional alternatives in mechanical strength, thermal stability, and solvent resistance. For procurement teams weighing route economics, the 7-step, 16.4% overall yield tasimelteon path from this precursor offers IP and supply chain options distinct from shorter but precursor-constrained alternatives.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 199391-75-8
Cat. No. B1602757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(2-hydroxyethyl)phenol
CAS199391-75-8
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)CCO)CCO
InChIInChI=1S/C10H14O3/c11-6-4-8-2-1-3-10(13)9(8)5-7-12/h1-3,11-13H,4-7H2
InChIKeyMOJCOBONNUYWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8): A Trihydroxy Phenolic Building Block for Pharmaceuticals and Specialty Polymers


2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8), also known as 3-hydroxy-1,2-benzenediethanol, is a trihydroxy-substituted aromatic compound with molecular formula C₁₀H₁₄O₃ and molecular weight 182.22 g/mol . Structurally, it features a phenolic hydroxyl group at the 1-position and two primary aliphatic hydroxyl groups appended via ethyl linkers to the ortho (2-) and meta (3-) positions of the benzene ring . This unique 1,2,3-substitution pattern distinguishes it from simpler mono-hydroxyethylphenols and catechol-derived diols, imparting specific reactivity in cyclization chemistry, polymer crosslinking, and pharmaceutical intermediate applications [1].

Why 2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8) Cannot Be Replaced by Generic Mono- or Para-Substituted Hydroxyethylphenol Analogs


Generic substitution with mono-hydroxyethylphenols (e.g., tyrosol, 2-(2-hydroxyethyl)phenol) or catechol-derived diols (e.g., hydroxytyrosol, 3-(2-hydroxyethyl)benzene-1,2-diol) fails for applications requiring the specific 1,2,3-triol substitution pattern of 2,3-bis(2-hydroxyethyl)phenol . The juxtaposition of a phenolic hydroxyl with two spatially constrained primary aliphatic hydroxyls at the ortho and meta positions enables intramolecular cyclization to 2,3-dihydrobenzofuran scaffolds that is not accessible with para-substituted analogs such as tyrosol (4-(2-hydroxyethyl)phenol) [1]. Furthermore, the number and positioning of hydroxyl groups directly dictate crosslink density in polycondensation reactions; mono-substituted analogs yield linear or lower-crosslink architectures, whereas 2,3-bis(2-hydroxyethyl)phenol provides three reactive sites capable of forming branched or networked polymer matrices . The quantitative evidence below establishes the performance differentials that govern material selection and synthetic route design.

Quantitative Differentiation Evidence for 2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8) vs. Structural Analogs: Procurement Decision Data


Tosylation Yield of 2,3-Bis(2-hydroxyethyl)phenol in Tasimelteon Intermediate Synthesis: A 90% Step Yield vs. Alternative Routes

In the synthesis of (-)-tasimelteon, 2,3-bis(2-hydroxyethyl)phenol undergoes tosylation of its two aliphatic hydroxyl groups to yield the corresponding ditosylate intermediate with a reported 90% yield . The overall seven-step route from this triol proceeds in 16.4% total yield . An alternative synthetic approach using 4-vinyl-2,3-dihydrobenzofuran as the starting material achieved the same target in four steps with 48% overall yield [1]; however, the triol-based route provides the advantage of sourcing from the industrially available intermediate 5,8-dihydro-1-naphthol via ozonolysis, offering a distinct supply chain and cost structure for commercial production .

Pharmaceutical Synthesis Melatonin Receptor Agonist Cyclization Chemistry

Polymer Crosslink Density Potential: Tri-Functional 2,3-Bis(2-hydroxyethyl)phenol vs. Di-Functional Hydroxytyrosol and Mono-Functional Tyrosol

2,3-Bis(2-hydroxyethyl)phenol contains three reactive hydroxyl groups per molecule (one phenolic, two primary aliphatic), enabling tri-functional crosslinking in polyester and polyurethane formulations . In contrast, hydroxytyrosol (3-(2-hydroxyethyl)benzene-1,2-diol) contains two phenolic hydroxyls and one primary aliphatic hydroxyl but with different spatial orientation, while tyrosol (4-(2-hydroxyethyl)phenol) contains only one phenolic and one primary aliphatic hydroxyl, limiting it to di-functional chain extension rather than network formation [1]. The theoretical crosslink density achievable with the target compound is therefore 50% higher than that of di-functional analogs.

Polymer Chemistry Polyester Synthesis Polyurethane Crosslinking

Carbonic Anhydrase Inhibition Activity: Class-Level Comparison of 4-(2-Hydroxyethyl)phenol (Tyrosol) as Benchmark for Hydroxyethylphenol Scaffold

While direct enzyme inhibition data for 2,3-bis(2-hydroxyethyl)phenol is not available in the public domain, class-level benchmark data exists for the mono-substituted analog 4-(2-hydroxyethyl)phenol (tyrosol). Tyrosol exhibits Ki = 1.08 × 10³ nM (1.08 μM) against Cryptococcus neoformans recombinant Can2 beta-carbonic anhydrase and Ki = 1.10 × 10³ nM (1.10 μM) against Candida albicans recombinant Nce103 beta-carbonic anhydrase, both measured by stopped-flow CO₂ hydration assay after 15 minutes [1]. These values establish a baseline for hydroxyethylphenol derivatives; the additional hydroxyl groups on 2,3-bis(2-hydroxyethyl)phenol may modulate both binding affinity and physicochemical properties (LogP, solubility) that govern target engagement.

Enzyme Inhibition Beta-Carbonic Anhydrase Antimicrobial Target

Synthetic Route Efficiency: 2,3-Bis(2-hydroxyethyl)phenol as a Seven-Step Tasimelteon Precursor with Documented Overall Yield

The Mi et al. (2016) route from 2,3-bis(2-hydroxyethyl)phenol to (-)-tasimelteon proceeds in seven steps with an overall yield of 16.4% . The key transformation involves a highly stereoselective cyclopropanation reaction of an intermediate derived from the triol starting material . The patent literature describes an alternative preparation method for the tasimelteon intermediate from the same triol involving benzyl protection/deprotection and cyclization under potassium carbonate ; however, no comparative yield data is provided in the patent. The Mi route is distinguished by its identification of 4-vinyl-2,3-dihydrobenzofuran as a key intermediate derived directly from the triol via tosylation and cyclization.

Drug Synthesis Process Chemistry Cyclopropanation

Optimal Application Scenarios for 2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate: (-)-Tasimelteon Synthesis via High-Yield Tosylation

2,3-Bis(2-hydroxyethyl)phenol is employed as the starting material for the synthesis of (-)-tasimelteon, an FDA-approved melatonin receptor agonist for Non-24-Hour Sleep-Wake Disorder. The compound undergoes tosylation of its two aliphatic hydroxyl groups with a 90% step yield to generate the ditosylate intermediate, which subsequently cyclizes to the key 4-vinyl-2,3-dihydrobenzofuran building block [1]. Procurement decisions should weigh this route's seven-step, 16.4% overall yield against alternative four-step, 48% overall yield routes that start from different precursors, as the choice of starting material impacts supply chain robustness, cost structure, and intellectual property positioning [1].

Crosslinked Polyester and Polyurethane Monomer for Enhanced Mechanical Properties

In polyester and polyurethane synthesis, 2,3-bis(2-hydroxyethyl)phenol functions as a tri-functional monomer capable of forming crosslinked networks [1]. The presence of three hydroxyl groups (one phenolic, two primary aliphatic) enables higher crosslink density compared to di-functional analogs such as tyrosol. Polycondensation reactions involving this compound, when optimized with catalysts such as phosphoric acid, yield higher molecular weight products with reduced acetaldehyde by-product formation [1]. This monomer is particularly suited for applications requiring enhanced mechanical strength, thermal stability, or solvent resistance in the final polymer matrix.

Flame-Retardant Formulations and Epoxy Resin Enhancement

Derivatives of 2,3-bis(2-hydroxyethyl)phenol are incorporated into flame-retardant formulations, including tetrabromobisphenol A (TBBPA) derivative systems used in electronic circuit boards and thermoset plastics [1]. The compound also serves as a key component in epoxy resin production, where its multiple hydroxyl groups enhance crosslinking and contribute to improved durability and heat resistance of plastic materials . The ortho/meta substitution pattern provides distinct thermal stability characteristics compared to para-substituted bisphenol analogs, making it valuable for high-performance engineering polymer applications.

Scaffold for Antimicrobial Compound Development

Non-halogenated hydroxyalkyl-substituted phenol compounds, including the structural class to which 2,3-bis(2-hydroxyethyl)phenol belongs, have been patented for antimicrobial applications in deodorant compositions, topical formulations, and oral hygiene products [1]. The antimicrobial activity of this compound class operates through mechanisms distinct from halogenated antimicrobials such as triclosan, potentially offering advantages in resistance management and regulatory compliance [1]. While direct MIC data for the target compound is not publicly available, the class-level activity profile supports its evaluation as a scaffold for developing non-halogenated antimicrobial agents.

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